molecular formula C19H19N7O2S2 B2618757 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 894061-80-4

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2618757
CAS RN: 894061-80-4
M. Wt: 441.53
InChI Key: BOXHYGVNSHQLNA-UHFFFAOYSA-N
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Description

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H19N7O2S2 and its molecular weight is 441.53. The purity is usually 95%.
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Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

This compound has been investigated as a novel electron acceptor for organic light-emitting diodes (OLEDs). Specifically, it serves as a high-efficiency thermally activated delayed fluorescence (TADF) emitter. TADF materials exhibit both fluorescence and phosphorescence properties, making them promising candidates for efficient OLEDs. The compound’s emission properties contribute to green light emission, and solution-processed OLEDs based on this compound have demonstrated good performance, with an external quantum efficiency (EQE) of up to 6.2% .

Energetic Materials

The compound’s structure suggests potential applications in energetic materials. While further research is needed, its unique arrangement of fused triazole rings may lead to interesting properties. For example, related compounds based on fused-triazole backbones have shown high thermal stability, low sensitivity to impact and friction, and good calculated detonation performances. Investigating its energetic salts and their properties could reveal valuable insights for applications in propellants, explosives, or other energetic formulations .

LSD1 Inhibitors

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which shares similarities with the compound, has been explored as a template for designing new LSD1 (lysine-specific demethylase 1) inhibitors. Docking studies suggest that interactions between the nitrogen atom in the pyridine ring and specific residues could enhance the compound’s activity. LSD1 inhibitors play a role in epigenetic regulation and have potential therapeutic applications in cancer treatment .

Photocatalysis and Light-Driven Reactions

Although not directly studied for this compound, the presence of triazole and pyridazine moieties suggests potential applications in photocatalysis. Researchers could explore its ability to absorb light and catalyze chemical reactions, such as hydrogen evolution or organic transformations. Investigating its photophysical properties and reactivity under light irradiation may reveal interesting behavior .

Materials Science

Given its rigid electron-accepting structure, this compound could find applications in materials science. Researchers might explore its use as a building block for constructing functional materials, such as polymers, liquid crystals, or conductive materials. Its unique arrangement of heterocyclic rings could impart specific properties, such as charge transport or optical behavior .

Drug Discovery

While not extensively studied, compounds with similar triazole and pyridazine cores have been investigated for potential drug-like properties. Researchers could explore the compound’s interactions with biological targets, its pharmacokinetics, and its potential as a lead compound for drug development. Computational methods and in vitro assays could provide insights into its biological activity .

properties

IUPAC Name

2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O2S2/c1-3-17-22-23-18(30-17)20-16(27)11-29-19-24-21-15-10-9-14(25-26(15)19)12-5-7-13(8-6-12)28-4-2/h5-10H,3-4,11H2,1-2H3,(H,20,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXHYGVNSHQLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

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